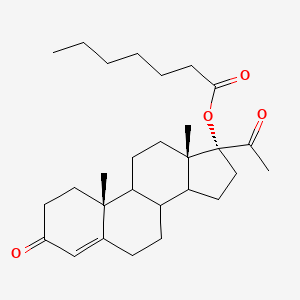
(8xi,9xi,14xi)-3,20-Dioxopregn-4-en-17-yl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyprogesterone heptanoate, also known as hydroxyprogesterone enanthate, is a synthetic progestogen. It is a derivative of progesterone and is used for its progestogenic effects. This compound has been utilized in various medical applications, particularly in hormone therapy and reproductive health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxyprogesterone heptanoate is synthesized through the esterification of hydroxyprogesterone with heptanoic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of hydroxyprogesterone heptanoate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxyprogesterone heptanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert hydroxyprogesterone heptanoate into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hydroxyprogesterone heptanoate. These derivatives can have different pharmacological properties and applications .
Applications De Recherche Scientifique
Hydroxyprogesterone heptanoate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: Researchers study its effects on cellular processes and hormone regulation.
Medicine: It is used in hormone replacement therapy, treatment of menstrual disorders, and prevention of preterm birth.
Industry: Hydroxyprogesterone heptanoate is used in the formulation of various pharmaceutical products.
Mécanisme D'action
Hydroxyprogesterone heptanoate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the progesterone receptor, leading to changes in gene expression and modulation of various physiological processes. The molecular targets include the uterus, ovaries, and mammary glands, where it regulates reproductive functions and maintains pregnancy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydroxyprogesterone caproate
- Medroxyprogesterone acetate
- Megestrol acetate
- Chlormadinone acetate
Uniqueness
Hydroxyprogesterone heptanoate is unique due to its specific ester chain length, which influences its pharmacokinetics and duration of action. Compared to other similar compounds, it has a distinct profile in terms of absorption, distribution, metabolism, and excretion, making it suitable for specific therapeutic applications .
Propriétés
Formule moléculaire |
C28H42O4 |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
[(10R,13S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C28H42O4/c1-5-6-7-8-9-25(31)32-28(19(2)29)17-14-24-22-11-10-20-18-21(30)12-15-26(20,3)23(22)13-16-27(24,28)4/h18,22-24H,5-17H2,1-4H3/t22?,23?,24?,26-,27-,28-/m0/s1 |
Clé InChI |
NKJYZYWCGKSMSV-SVKPFUFZSA-N |
SMILES isomérique |
CCCCCCC(=O)O[C@@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
SMILES canonique |
CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


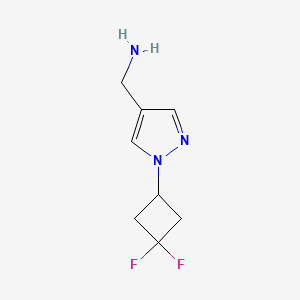
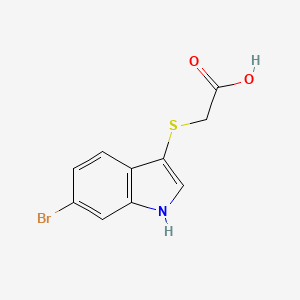

![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)
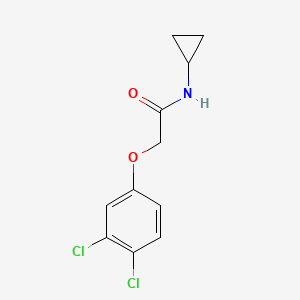
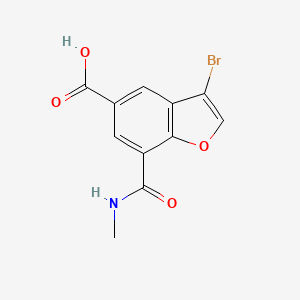



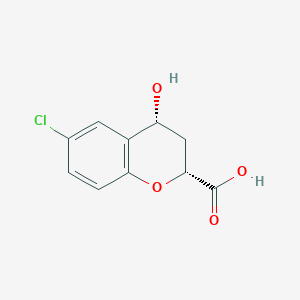
![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
